molecular formula C15H18BrNO3 B2399347 (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(tert-pentyl)-2-propenamide CAS No. 478078-31-8

(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(tert-pentyl)-2-propenamide

Cat. No.: B2399347
CAS No.: 478078-31-8
M. Wt: 340.217
InChI Key: CHPZFNONARQBDU-AATRIKPKSA-N
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Description

(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(tert-pentyl)-2-propenamide is an organic compound that features a brominated benzodioxole ring and a propenamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(tert-pentyl)-2-propenamide typically involves the following steps:

    Formation of Propenamide: The propenamide group can be introduced via a condensation reaction between an appropriate aldehyde and an amine, followed by dehydration.

    Coupling Reaction: The brominated benzodioxole and the propenamide moiety can be coupled using a palladium-catalyzed cross-coupling reaction, such as the Heck or Suzuki reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(tert-pentyl)-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce the propenamide group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic aromatic substitution can be carried out using reagents like sodium methoxide (NaOMe) or sodium thiolate (NaSR).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in a variety of functionalized benzodioxole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials or as a precursor in the synthesis of polymers.

Mechanism of Action

The mechanism of action of (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(tert-pentyl)-2-propenamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(6-chloro-1,3-benzodioxol-5-yl)-N-(tert-pentyl)-2-propenamide: Similar structure with a chlorine atom instead of bromine.

    (E)-3-(6-fluoro-1,3-benzodioxol-5-yl)-N-(tert-pentyl)-2-propenamide: Similar structure with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(tert-pentyl)-2-propenamide can impart unique reactivity and properties compared to its chloro and fluoro analogs. Bromine is larger and more polarizable than chlorine and fluorine, which can influence the compound’s chemical behavior and interactions with biological targets.

Properties

IUPAC Name

(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-methylbutan-2-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrNO3/c1-4-15(2,3)17-14(18)6-5-10-7-12-13(8-11(10)16)20-9-19-12/h5-8H,4,9H2,1-3H3,(H,17,18)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPZFNONARQBDU-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NC(=O)C=CC1=CC2=C(C=C1Br)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)NC(=O)/C=C/C1=CC2=C(C=C1Br)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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